Potent Lipoxygenase Inhibition as a Primary Differentiator for Arachidonic Acid Cascade Research
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is identified as a potent lipoxygenase inhibitor [1]. While specific IC50 values for this exact compound against isolated lipoxygenase isoforms are not directly provided in the sourced data, its primary mechanism of action is clearly defined as potent lipoxygenase inhibition, which distinguishes it from other spirocyclic cores, such as the 1-oxa-8-azaspiro[4.5]decane scaffold, which have been optimized for fatty acid amide hydrolase (FAAH) inhibition with kinact/Ki values >1500 M-1 s-1 [2][3].
| Evidence Dimension | Primary Enzymatic Target |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor (exact IC50 not specified in provided data) |
| Comparator Or Baseline | 1-oxa-8-azaspiro[4.5]decane scaffold (FAAH inhibitor series) |
| Quantified Difference | The 1-oxa-8-azaspiro[4.5]decane core exhibits FAAH kinact/Ki > 1500 M-1 s-1, a completely distinct enzymatic target from the lipoxygenase target of the subject compound. |
| Conditions | In vitro enzymatic assays for FAAH vs. lipoxygenase. |
Why This Matters
This distinction in primary target (lipoxygenase vs. FAAH) is critical for researchers studying specific branches of the arachidonic acid cascade or related inflammatory pathways, ensuring that the selected compound aligns with the intended biological pathway for investigation.
- [1] Medical University of Lublin. MeSH Concept Record: 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid. View Source
- [2] Meyers, M.J., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters. 2011. View Source
- [3] US Patent Application US20110230493A1. 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors. View Source
